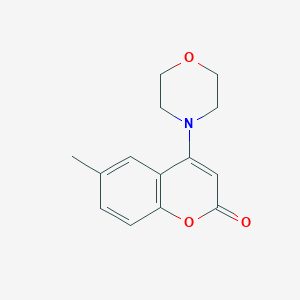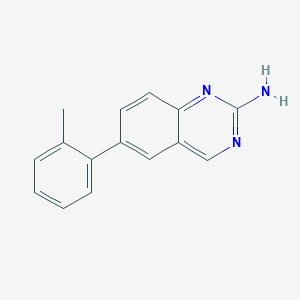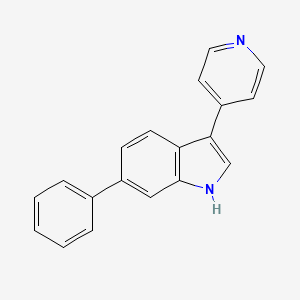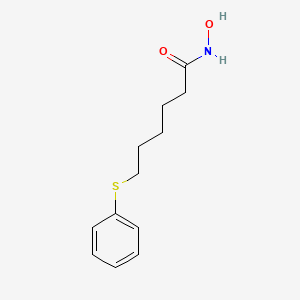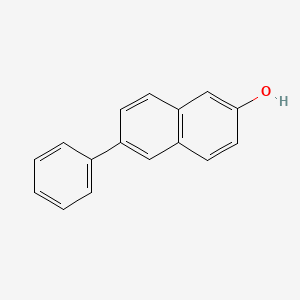![molecular formula C10H14N4O5 B10845384 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one](/img/structure/B10845384.png)
9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one is a nucleoside analog that plays a significant role in various biochemical processes. It is structurally related to guanosine, a fundamental building block of nucleic acids. This compound is known for its involvement in numerous biological and chemical reactions, making it a subject of extensive research in fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. One common method is the glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions to form the nucleoside. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The purification of the final product is achieved through techniques like crystallization, chromatography, and recrystallization .
化学反应分析
Types of Reactions
9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, deoxy nucleosides, and substituted purine nucleosides .
科学研究应用
9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs and as a model compound in studying nucleoside chemistry.
Biology: The compound is involved in the study of DNA and RNA synthesis, repair, and replication processes.
Medicine: It serves as a basis for developing antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.
作用机制
The mechanism of action of 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption occurs through the inhibition of enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. The compound can also induce mutations by causing mispairing during DNA replication .
相似化合物的比较
Similar Compounds
Guanosine: Structurally similar but lacks the modifications present in the compound of interest.
Adenosine: Another nucleoside analog with a different purine base.
Cytidine: A pyrimidine nucleoside analog with distinct chemical properties.
Uniqueness
The uniqueness of 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one lies in its specific modifications, which confer unique biochemical properties and make it a valuable tool in research and therapeutic applications .
属性
分子式 |
C10H14N4O5 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC 名称 |
9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one |
InChI |
InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2,4,6-7,10,13,15-17H,1,3H2,(H,11,12,18)/t4-,6-,7+,10+/m0/s1 |
InChI 键 |
ZWTNXGIZBOQCAJ-FCIPNVEPSA-N |
手性 SMILES |
C1NC2=C(N1[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)N=CNC2=O |
规范 SMILES |
C1NC2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


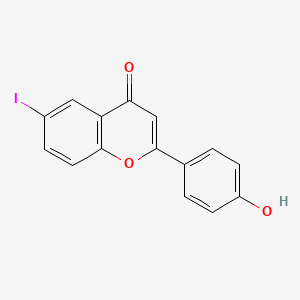
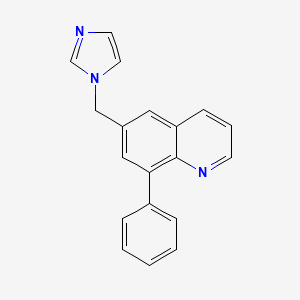
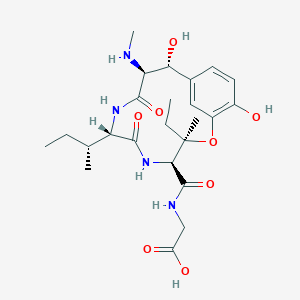
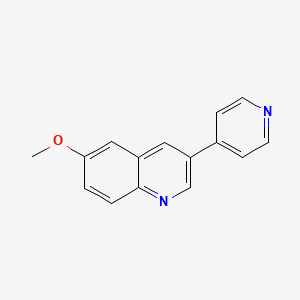

![6-Methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine](/img/structure/B10845348.png)

